An In-depth Technical Guide to 3-Amino-5,6-dimethylpyrazin-2-ol (CAS 43029-21-6)
An In-depth Technical Guide to 3-Amino-5,6-dimethylpyrazin-2-ol (CAS 43029-21-6)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 3-Amino-5,6-dimethylpyrazin-2-ol (CAS 43029-21-6), a substituted aminopyrazine derivative. Direct experimental data for this specific compound is limited in publicly accessible literature. Therefore, this document leverages data from structurally analogous compounds to provide insights into its physicochemical properties, potential synthetic routes, spectral characteristics, and prospective biological activities. The pyrazine core is a well-established scaffold in medicinal chemistry, and its derivatives have shown significant potential in various therapeutic areas, particularly as kinase inhibitors.[1][2][3] This guide aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related aminopyrazine compounds.
Introduction and Molecular Structure
3-Amino-5,6-dimethylpyrazin-2-ol is a heterocyclic organic compound featuring a pyrazine ring substituted with an amino group, a hydroxyl group, and two methyl groups. The pyrazine ring system is a key pharmacophore found in numerous natural products and synthetic molecules with diverse biological activities.[4] The specific arrangement of functional groups on this scaffold suggests its potential for forming multiple hydrogen bonds and engaging in various receptor-ligand interactions, making it an attractive candidate for drug discovery programs.
Due to the scarcity of direct experimental data for CAS 43029-21-6, this guide will draw comparisons with the following structurally related and better-characterized analogs:
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3,6-Dimethylpyrazin-2-ol: Lacks the amino group at position 3.
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3-Amino-5,6-dimethylpyrazine-2-carboxylic acid: Features a carboxylic acid group instead of a hydroxyl group at position 2.
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General Aminopyrazine Derivatives: A broad class of compounds that share the aminopyrazine core and have been extensively studied for their therapeutic potential.
Below is a visual representation of the chemical structures of 3-Amino-5,6-dimethylpyrazin-2-ol and its key analogs.
Caption: Chemical structures of the target compound and its analogs.
Physicochemical Properties (Predicted)
The physicochemical properties of 3-Amino-5,6-dimethylpyrazin-2-ol have been predicted based on data available for its structural analogs, primarily 3,6-Dimethylpyrazin-2-ol. These predicted values provide a useful starting point for experimental design and computational modeling.
| Property | Predicted Value for 3-Amino-5,6-dimethylpyrazin-2-ol | Data from Analogs | Source |
| Molecular Formula | C₆H₉N₃O | C₆H₈N₂O (3,6-Dimethylpyrazin-2-ol) | - |
| Molecular Weight | ~139.16 g/mol | 124.14 g/mol (3,6-Dimethylpyrazin-2-ol) | [5] |
| Appearance | Predicted to be a solid at room temperature. | - | - |
| Melting Point | Not available | Not available for 3,6-Dimethylpyrazin-2-ol | |
| Boiling Point | Not available | Not available for 3,6-Dimethylpyrazin-2-ol | |
| Solubility | Predicted to be soluble in water and organic solvents. | Soluble in water and organic solvents (2,6-Dimethylpyrazine) | |
| pKa | Not available | Not available for 3,6-Dimethylpyrazin-2-ol |
Synthesis and Reactivity
A plausible synthetic route for 3-Amino-5,6-dimethylpyrazin-2-ol can be conceptualized based on established methods for the synthesis of substituted pyrazines. A common approach involves the condensation of an α-dicarbonyl compound with an α-diamino compound.
Proposed Synthetic Pathway
A potential starting point for the synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol could be the reaction of 2,3-butanedione with an appropriate aminocyanoacetamide derivative, followed by cyclization and subsequent functional group manipulations. A more direct, albeit hypothetical, route could involve the condensation of diaminomaleonitrile with 2,3-butanedione, followed by selective reduction and hydrolysis.
A generalized synthetic workflow for substituted aminopyrazines is illustrated below.
Caption: Generalized workflow for the synthesis of substituted aminopyrazines.
Experimental Protocol (Hypothetical):
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Step 1: Condensation and Cyclization. To a solution of an appropriate α-aminonitrile precursor in a suitable solvent (e.g., ethanol), add an equimolar amount of 2,3-butanedione.
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Step 2: Reaction Monitoring. The reaction mixture is stirred at a specific temperature (e.g., reflux) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
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Step 3: Work-up and Isolation. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to an aqueous work-up.
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Step 4: Purification. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired substituted pyrazine intermediate.
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Step 5: Final Functionalization. The intermediate is then subjected to further reactions, such as hydrolysis of a nitrile to a carboxylic acid and subsequent conversion to a hydroxyl group, or direct amination, to yield the final product, 3-Amino-5,6-dimethylpyrazin-2-ol.
Spectral Data (Predicted)
While experimental spectra for 3-Amino-5,6-dimethylpyrazin-2-ol are not available, its expected spectral characteristics can be inferred from its structure and data for related compounds.[6]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups, the amino protons, the hydroxyl proton, and the aromatic proton on the pyrazine ring. The chemical shifts of the methyl groups would likely be in the upfield region, while the aromatic proton would be in the downfield region. The positions of the NH₂ and OH protons would be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbons attached to nitrogen and oxygen appearing more downfield.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (~139.16 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules such as CO, HCN, and methyl radicals.
Potential Biological Activity and Applications
Aminopyrazine derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[7][8] A particularly promising area is their application as kinase inhibitors.[1][2][3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
The aminopyrazine scaffold can act as a "hinge-binder," forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[2] This interaction can effectively block the binding of ATP and inhibit the kinase's activity, thereby disrupting downstream signaling pathways that promote disease progression.
Caption: Simplified kinase signaling pathway and the potential inhibitory action of an aminopyrazine derivative.
Given the structural features of 3-Amino-5,6-dimethylpyrazin-2-ol, it is plausible that this compound could exhibit inhibitory activity against various kinases. Further research, including in vitro kinase assays and cell-based studies, would be necessary to validate this hypothesis and identify specific kinase targets.
Safety and Handling
Specific safety and handling data for 3-Amino-5,6-dimethylpyrazin-2-ol are not available. However, based on the safety information for other pyrazine derivatives, the following general precautions should be observed when handling this compound in a research setting.[9][10][11]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
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Inhalation: Avoid inhaling dust or vapors.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Ingestion: Do not ingest. If swallowed, seek medical attention.
It is crucial to consult the Safety Data Sheet (SDS) for any chemical before use and to follow all institutional safety guidelines.
Conclusion
3-Amino-5,6-dimethylpyrazin-2-ol (CAS 43029-21-6) represents an under-explored molecule within the promising class of aminopyrazine derivatives. While direct experimental data is currently lacking, this technical guide has provided a comprehensive overview of its predicted properties and potential applications by drawing on information from structurally related compounds. The plausible synthetic routes and the potential for this compound to act as a kinase inhibitor highlight its promise for further investigation in the fields of medicinal chemistry and drug discovery. Experimental validation of the predicted properties and biological activities is a critical next step to unlocking the full potential of this and similar aminopyrazine scaffolds.
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